molecular formula C9H7NO3S B2576216 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1016526-89-8

5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2576216
CAS No.: 1016526-89-8
M. Wt: 209.22
InChI Key: OEGSXMHEARRXEI-UHFFFAOYSA-N
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Description

5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a thiophene ring, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with oxazole precursors under specific reaction conditions. One common method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives, which can then be further modified to introduce the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The choice of reagents, catalysts, and solvents plays a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methyl-1,3-oxazole-4-carboxylic acid: Lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Lacks the oxazole ring.

Uniqueness

5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the thiophene and oxazole rings, along with the carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)10-8(13-5)6-3-2-4-14-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGSXMHEARRXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016526-89-8
Record name 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
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